Homochlorcyclizine

説明

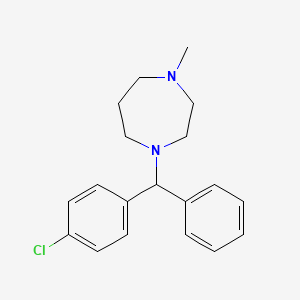

ホモクロルシクリジンは、ジフェニルメチルピペラジン系に属する抗ヒスタミン薬です。1965年から日本で販売されており、主にアレルギーやその他の関連する状態の治療に使用されています。 この化合物は、抗コリン作用、抗ドーパミン作用、抗セロトニン作用を示します .

2. 製法

合成経路と反応条件: ホモクロルシクリジンは、ジフェニルメチルピペラジンのエシュバイラー・クラークメチル化、またはベンジドリルブロミドと1-メチルピペラジンをアセトニトリル中で反応させて、薬物の臭化水素酸塩を生成することによって合成できます .

工業生産方法: ホモクロルシクリジンの工業生産には、前述の方法を用いた大規模合成が含まれます。最適化された反応条件と精製プロセスによって、高純度と高収率が確保されます。

準備方法

Synthetic Routes and Reaction Conditions: Homochlorcyclizine can be synthesized through the Eschweiler–Clarke methylation of diphenylmethylpiperazine or by reacting benzhydryl bromide with 1-methylpiperazine in acetonitrile to form the hydrobromide salt of the drug .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield through optimized reaction conditions and purification processes.

化学反応の分析

反応の種類: ホモクロルシクリジンは、以下を含むさまざまな化学反応を受けます。

酸化: この反応はホモクロルシクリジンの構造を改変し、薬理作用を変化させる可能性があります。

還元: 還元反応は、さまざまな用途のために化合物を改変するために使用できます。

置換: ホモクロルシクリジンは、置換反応を受けることができます。この反応では、ある官能基が別の官能基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: さまざまなハロゲン化剤と求核剤が置換反応で使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換はハロゲン化またはアルキル化生成物を生成する可能性があります。

科学的研究の応用

Antihistamine Properties

Mechanism of Action : Homochlorcyclizine functions by blocking H1 receptors, thereby inhibiting the effects of histamine, a chemical involved in allergic responses. This action helps alleviate symptoms such as itching, sneezing, and runny nose associated with allergies.

Dermatological Applications

Inhibition of Melanogenesis : A significant study demonstrated that this compound inhibits melanogenesis in B16 melanoma cells. The compound was found to reduce pigmentation induced by alpha-melanocyte stimulating hormone and 3-isobutyl-1-methylxanthine without affecting tyrosinase activity, which is crucial for melanin production. This unique mechanism suggests its potential as a skin-whitening agent for treating hyperpigmentation disorders .

Case Study: Skin Whitening Agent

- Study Findings : this compound showed a dose-dependent inhibition of melanogenesis in B16 cells.

- Implications : Its ability to inhibit pigmentation without reducing tyrosinase activity indicates that it could be used in combination with other depigmenting agents for enhanced efficacy.

Antiviral Applications

Hepatitis C Virus Inhibition : Recent research has identified this compound as a potent inhibitor of Hepatitis C virus (HCV) infection. In vitro studies revealed that the compound effectively inhibits HCV entry into host cells and demonstrates synergistic effects when used with other antiviral drugs such as ribavirin and interferon-α. This positions this compound as a promising candidate for drug repurposing in the treatment of HCV .

Case Study: Antiviral Efficacy

- Study Overview : High-throughput screening identified this compound as an effective antiviral agent against HCV.

- Results : The compound inhibited HCV infection in human hepatoma cells and showed preferential liver distribution in pharmacokinetic models.

- Significance : The established safety profile of this compound as an antihistamine enhances its potential for clinical use against HCV.

Summary of Research Findings

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Antihistamine | Blocks H1 receptors | Alleviates allergy symptoms |

| Dermatology | Inhibits melanogenesis | Reduces pigmentation without affecting tyrosinase activity |

| Antiviral (HCV) | Inhibits viral entry | Synergistic effects with other antivirals; effective in liver-targeted models |

作用機序

ホモクロルシクリジンは、ヒスタミンH1受容体を拮抗することにより作用し、アレルギー反応に関与する化合物であるヒスタミンの作用を阻害します。 また、抗コリン作用、抗ドーパミン作用、抗セロトニン作用も示し、これはその治療効果に貢献しています .

類似化合物:

ホモクロルシクリジンのユニークさ: ホモクロルシクリジンは、抗セロトニン作用、抗ヒスタミン作用、気管支拡張作用、抗アセチルコリン作用を兼ね備えているため、さまざまな治療用途に使用できる多用途な化合物です .

類似化合物との比較

Chlorcyclizine: A first-generation phenylpiperazine class antihistamine used to treat urticaria, rhinitis, pruritus, and other allergy symptoms.

Uniqueness of Homochlorcyclizine: this compound is unique due to its combination of antiserotonin, antihistaminic, bronchodilator, and anti-acetylcholine properties, making it a versatile compound for various therapeutic applications .

生物活性

Homochlorcyclizine (HC) is a histamine H1 receptor antagonist that has been primarily used as an antihistamine for the treatment of allergies. Recent studies have expanded the understanding of its biological activity beyond its traditional use, revealing potential applications in antiviral therapy and melanogenesis inhibition. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exerts its effects primarily through antagonism of the H1 histamine receptor. This action is crucial in mitigating allergic responses; however, its biological activity extends into other areas:

- Antiviral Activity : Studies have indicated that HC may possess antiviral properties, particularly against hepatitis C virus (HCV). It has shown significant inhibition of HCV replication in vitro, suggesting a potential role in the treatment of viral infections .

- Inhibition of Melanogenesis : HC has been found to inhibit melanogenesis in B16 melanoma cells through mechanisms independent of tyrosinase activity, indicating its potential use in dermatological applications .

Antiviral Activity

A pivotal study demonstrated that both racemic and enantiomeric forms of chlorcyclizine (CCZ) and its analogs, including HC, effectively reduced HCV RNA levels in human hepatoma cells. The study highlighted the following key points:

- Dose-Dependent Inhibition : HC exhibited significant anti-HCV activity at concentrations as low as 10 μM without notable cytotoxicity.

- Mechanism Exploration : Further assays indicated that HC interferes with early stages of the HCV replication cycle, supporting its potential as a therapeutic agent against HCV infections .

| Compound | EC50 (μM) | CC50 (μM) | Cytotoxicity Level |

|---|---|---|---|

| This compound | 10 | >50 | Low |

| Chlorcyclizine | 8 | >60 | Low |

Inhibition of Melanogenesis

Research focusing on HC's effects on melanogenesis revealed:

- Mechanism : HC inhibits melanin production in response to α-melanocyte-stimulating hormone (α-MSH), but not through direct inhibition of tyrosinase, which is typically the primary enzyme involved in melanin synthesis.

- Clinical Implications : This property suggests possible applications for HC in treating hyperpigmentation disorders or conditions characterized by excessive melanin production .

Case Studies

- Antiviral Efficacy : In a controlled study involving chimeric mice engrafted with human hepatocytes, HC was administered to assess its antiviral efficacy against various HCV genotypes. The results indicated a significant reduction in viral load without the emergence of resistant strains over a treatment period of 4 to 6 weeks .

- Dermatological Applications : In clinical trials assessing the effects of HC on patients with hyperpigmented lesions, participants reported a noticeable reduction in pigmentation after treatment with HC formulations over several weeks. These findings support further exploration into HC's dermatological applications .

特性

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17/h2-4,6-11,19H,5,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUCDJCFJHYFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24342-55-0 (hydrochloride) | |

| Record name | Homochlorcyclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045635 | |

| Record name | Homochlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848-53-3, 142860-96-6, 142860-97-7 | |

| Record name | Homochlorcyclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homochlorcyclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homochlorcyclizine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142860966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homochlorcyclizine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142860977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homochlorcyclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Homochlorcyclizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)phenylmethyl]hexahydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Homochlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homochlorcyclizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCHLORCYCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5MVC31W2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HOMOCHLORCYCLIZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3C5ABB9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HOMOCHLORCYCLIZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8XST56UYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homochlorcyclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。